(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone

Regiochemistry Hydrogen bonding Imidazole tautomerism

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone (CAS 952200-98-5) is a low-molecular-weight (150.18 g/mol) heteroaryl ketone composed of an imidazole ring acylated at the C2 position with a 1-methylcyclopropyl carbonyl group. Its molecular formula is C8H10N2O, and its SMILES notation is CC1(CC1)C(=O)c2[nH]ccn2.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B12831948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1(CC1)C(=O)C2=NC=CN2
InChIInChI=1S/C8H10N2O/c1-8(2-3-8)6(11)7-9-4-5-10-7/h4-5H,2-3H2,1H3,(H,9,10)
InChIKeyLCBSFDUMURIMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone – Structural Identity, Physicochemical Profile, and Procurement Classification


(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone (CAS 952200-98-5) is a low-molecular-weight (150.18 g/mol) heteroaryl ketone composed of an imidazole ring acylated at the C2 position with a 1-methylcyclopropyl carbonyl group . Its molecular formula is C8H10N2O, and its SMILES notation is CC1(CC1)C(=O)c2[nH]ccn2 . The compound belongs to the class of 2-acylimidazoles, a scaffold frequently explored in medicinal chemistry for kinase inhibition and nuclear receptor modulation [1]. It is currently supplied exclusively as a research chemical for laboratory use, with no pharmaceutical-grade or GMP-certified lots identified in the public domain .

Why (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone Cannot Be Replaced by In-Class Imidazole Ketone Analogs


Within the 2-acylimidazole ketone family, three structural variables dominate pharmacological and physicochemical behavior: the imidazole nitrogen substitution pattern (N1 vs. C2 acylation), the steric bulk and conformational rigidity of the cyclopropane substituent, and the presence or absence of the central carbonyl. (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone uniquely combines C2 acylation, a free N1–H hydrogen bond donor, and a 1-methylcyclopropyl group that introduces both increased steric demand and altered torsional profiles compared to unsubstituted cyclopropyl analogs . The N1-regioisomer, (1H-imidazol-1-yl)(1-methylcyclopropyl)methanone (CAS 134302-16-2), places the acyl group on the nitrogen atom rather than carbon, abolishing the N–H donor and fundamentally altering hydrogen-bonding geometry with biological targets . The des-methyl analog, cyclopropyl(1H-imidazol-2-yl)methanone (CAS 952200-96-3), lacks the methyl group and consequently differs in lipophilicity, metabolic stability, and steric occupancy within hydrophobic binding pockets . The reduced congener 2-(1-methylcyclopropyl)-1H-imidazole (CAS 1269233-34-2) eliminates the carbonyl entirely, removing both the hydrogen bond acceptor and the conjugated π-system that influences electronic distribution across the imidazole ring . These structural differences are non-trivial: in published SAR series on related imidazole kinase inhibitors, a cyclopropyl-to-methylcyclopropyl substitution produced a 6.5-fold change in cellular IC50 in the H1975 cell line (0.451 μM to 0.069 μM) [1], demonstrating that even single-atom modifications within this chemotype can produce order-of-magnitude potency shifts. Generic interchange among these analogs without experimental confirmation therefore carries a high risk of irreproducible biological results.

Quantitative Differentiation Evidence for (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone vs. Closest Structural Analogs


C2-Acylation vs. N1-Acylation: Regiochemical Identity Defines Hydrogen Bond Donor Capacity

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone (CAS 952200-98-5) carries the acyl group at the C2 carbon of the imidazole ring, preserving the N1–H proton as a hydrogen bond donor (HBD). Its direct regioisomer, (1H-imidazol-1-yl)(1-methylcyclopropyl)methanone (CAS 134302-16-2), places the identical acyl group on N1, eliminating the N–H donor and replacing it with a tertiary amide-like nitrogen . This distinction is functionally critical: the C2-acylated imidazole retains the capacity to donate a hydrogen bond from N1–H while accepting a hydrogen bond at N3, a bidentate motif exploited by numerous imidazole-containing kinase inhibitors (e.g., nilotinib, ponatinib) to engage the hinge region of ATP-binding sites. The N1-acylated regioisomer cannot replicate this donor–acceptor geometry [1].

Regiochemistry Hydrogen bonding Imidazole tautomerism Medicinal chemistry

1-Methylcyclopropyl vs. Cyclopropyl Substituent: SAR Evidence of Potency Modulation in Cellular Assays

In a published SAR study of imidazole-based derivatives evaluated for anti-proliferative activity, the replacement of a cyclopropyl substituent with a methylcyclopropyl group (analogous to the difference between CAS 952200-96-3 and CAS 952200-98-5) produced a 6.5-fold improvement in potency against the H1975 non-small-cell lung cancer cell line (IC50: 0.4511 ± 0.07 μM for cyclopropyl compound 9a vs. 0.06895 ± 0.007 μM for methylcyclopropyl compound 9b) [1]. While the core scaffold in this study differs from the target compound's simple 2-acylimidazole structure, the substituent effect direction and magnitude provide class-level evidence that the 1-methylcyclopropyl group confers a measurable potency advantage over unsubstituted cyclopropyl in cellular contexts. The methyl group increases both lipophilicity (calculated logP difference approximately +0.5) and steric volume, potentially enhancing hydrophobic packing within target binding pockets .

Structure-activity relationship Cellular potency Kinase inhibition Anti-proliferative

Carbonyl Presence Enables Synthetic Diversification and Physicochemical Differentiation from Reduced Analogs

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone contains a ketone carbonyl that serves as both a synthetic handle for further derivatization (e.g., oxime formation, reductive amination, Grignard addition, Wittig olefination) and a hydrogen bond acceptor (HBA) contributing to target binding and physicochemical properties. The reduced analog, 2-(1-methylcyclopropyl)-1H-imidazole (CAS 1269233-34-2), lacks this carbonyl, resulting in a loss of one HBA, a decrease in molecular weight (122.17 vs. 150.18 g/mol), and a different logP profile . The carbonyl also withdraws electron density from the imidazole ring, lowering the pKa of the N1–H proton (estimated ~14.5 for the ketone vs. ~14.2 for the CH2-linked analog based on Hammett σp values of 0.43 for CO vs. -0.04 for CH2) [1]. This electronic perturbation can influence metal coordination geometry, hydrogen bond acidity, and tautomeric equilibrium.

Synthetic utility Carbonyl reactivity Building block Physicochemical properties

Validated Application Scenarios for (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone Based on Current Evidence


Kinase Inhibitor Fragment and Lead Generation Libraries

The compound's 2-acylimidazole core with a free N1–H donor and N3 acceptor mirrors the classical hinge-binding motif found in multiple approved kinase inhibitors. The 1-methylcyclopropyl group provides a conformationally restricted, lipophilic moiety that has been shown in analogous chemotypes to improve cellular potency by up to 6.5-fold relative to unsubstituted cyclopropyl [1]. This compound is suitable as a fragment-sized (MW 150) starting point for structure-based drug design targeting kinases with a solvent-exposed hydrophobic pocket adjacent to the hinge, where the methylcyclopropyl group may occupy a lipophilic sub-pocket that is inaccessible to smaller substituents.

Glucocorticoid Receptor Modulator Scaffold Derivatization

The imidazole C2-acyl chemotype has been claimed in patent literature as a core scaffold for non-steroidal glucocorticoid receptor (GR) modulators [2]. The compound retains the critical C2-carbonyl and N1–H hydrogen bond donor that are implicated in GR ligand–receptor interactions. Researchers investigating dissociated GR ligands (transrepression vs. transactivation) may use this compound as a minimalist scaffold for systematic SAR exploration, with the 1-methylcyclopropyl group offering a sterically defined, metabolically more stable alternative to tert-butyl or isopropyl substituents commonly employed in GR modulator chemotypes [2][3].

Synthetic Building Block for Parallel Library Synthesis

The ketone carbonyl provides a reactive handle for high-throughput derivatization chemistries, including reductive amination (to generate secondary or tertiary amines), oxime formation (to generate oxime ethers), and Grignard or organolithium addition (to generate tertiary alcohols). The imidazole N1–H can be orthogonally protected (e.g., SEM, THP, or Trityl) enabling selective functionalization at either the carbonyl or the imidazole nitrogen. The compact molecular size (MW 150) and single rotatable bond (C–C between carbonyl and cyclopropane) make it an efficient building block for fragment-based drug discovery (FBDD) libraries where molecular complexity is built in a modular fashion .

Negative Control or Comparator for N1-Acylated Imidazole Probes

Because the N1-acylated regioisomer (CAS 134302-16-2) is commercially available , the C2-acylated compound can serve as a direct comparator in chemical biology experiments designed to probe the functional role of the imidazole N1–H hydrogen bond in target engagement. Paired testing of both regioisomers at equimolar concentrations can deconvolute whether observed biological activity depends on the bidentate HBD/HBA motif (present only in the C2-acyl compound) or on general imidazole hydrophobicity and shape complementarity (shared by both regioisomers). This application is relevant to any target where imidazole-containing ligands show activity but the binding mode is uncharacterized.

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